molecular formula C16H13FN2O2 B1683772 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide CAS No. 518058-84-9

5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide

Cat. No. B1683772
M. Wt: 284.28 g/mol
InChI Key: TUIHIKXCMCXXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide (5-F-N-HBI-2-C) is an indole-based synthetic compound that has been studied for its potential applications in scientific research. It is a potent and selective agonist of the 5-HT2A serotonin receptor, and has been used in a variety of in vivo and in vitro studies to explore the effects of serotonin receptor activation. In addition, 5-F-N-HBI-2-C has been studied for its biological activity, biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

5-F-N-HBI-2-C has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have shown that 5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor and has been used to explore the effects of serotonin receptor activation in a variety of animal models. In vitro studies have also utilized 5-F-N-HBI-2-C to explore the potential therapeutic effects of serotonin receptor activation in a variety of cell lines.

Mechanism Of Action

5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that result in the activation of second messenger systems and the production of various intracellular signaling molecules. These signaling molecules are then able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.

Biological Activity

The biological activity of 5-F-N-HBI-2-C has been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C has a potent agonistic effect on the 5-HT2A serotonin receptor and can induce a variety of behavioral and physiological changes. In vitro studies have also shown that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-F-N-HBI-2-C have been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C is able to induce a variety of biochemical and physiological changes, including changes in neurotransmitter release, changes in gene expression, and changes in signal transduction pathways. In vitro studies have also demonstrated that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.

Advantages And Limitations For Lab Experiments

The use of 5-F-N-HBI-2-C in laboratory experiments has a number of advantages and limitations. One of the key advantages of 5-F-N-HBI-2-C is its high selectivity and potency as an agonist of the 5-HT2A serotonin receptor. This makes it an ideal compound for exploring the effects of serotonin receptor activation in a variety of animal models and cell lines. However, the use of 5-F-N-HBI-2-C in laboratory experiments is limited by its toxicity, as it has been shown to cause a variety of side effects in animal models.

Future Directions

The potential applications of 5-F-N-HBI-2-C are numerous and varied. Further research is needed to explore the potential therapeutic effects of 5-F-N-HBI-2-C in a variety of diseases and disorders, such as depression, anxiety, and schizophrenia. In addition, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for studying the biochemical and physiological effects of serotonin receptor activation in a variety of animal models and cell lines. Finally, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for understanding the mechanisms of action of serotonin receptor agonists and antagonists.

properties

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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